![molecular formula C9H7BrClN3 B13884534 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole CAS No. 404922-80-1](/img/structure/B13884534.png)
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(bromomethyl)-4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis and fungal cell membrane integrity. The molecular pathways involved depend on the specific biological target and application.
Comparación Con Compuestos Similares
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring and are used as antifungal agents. this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties. Similar compounds include:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole antifungal known for its effectiveness against a wide range of fungal pathogens.
Propiedades
Número CAS |
404922-80-1 |
|---|---|
Fórmula molecular |
C9H7BrClN3 |
Peso molecular |
272.53 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-chlorophenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7BrClN3/c10-4-7-3-8(11)1-2-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 |
Clave InChI |
KCVXRTAFMRUUAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CBr)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


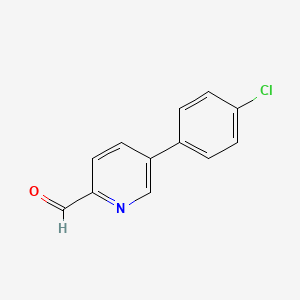
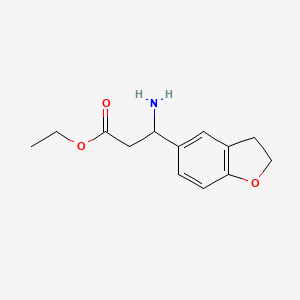
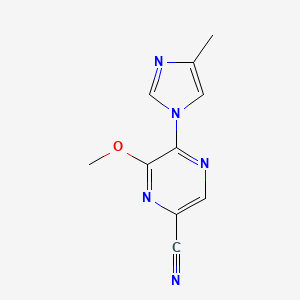
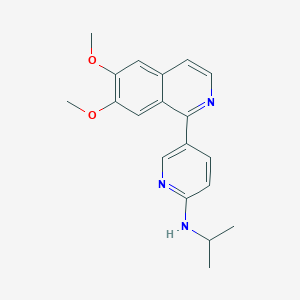
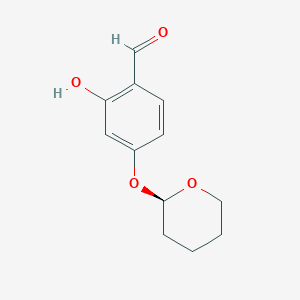

![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
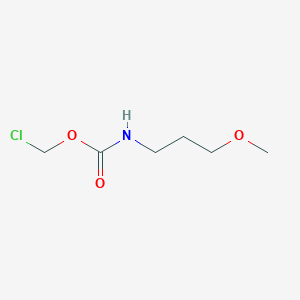
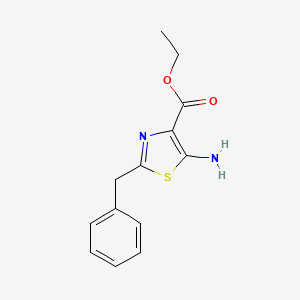
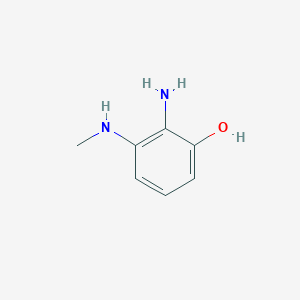
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)

